molecular formula C15H15NO2 B560423 4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine CAS No. 223386-36-5

4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine

Cat. No.: B560423
CAS No.: 223386-36-5
M. Wt: 241.29
InChI Key: HXJQPOSPRKZPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine is an organic compound that belongs to the class of stilbenes, which are characterized by the presence of a 1,2-diphenylethylene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine typically involves the reaction of 3,5-dimethoxybenzaldehyde with 4-vinylpyridine under basic conditions. The reaction is often carried out using a Wittig reaction, where a phosphonium ylide is used to form the desired ethenyl linkage. The reaction conditions usually involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Wittig reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce ethyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it an effective antioxidant. Additionally, its ability to interact with biological macromolecules, such as proteins and nucleic acids, underlies its potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate oxidative stress and influence cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine is unique due to its specific combination of a pyridine ring and a 3,5-dimethoxyphenyl group. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

4-[2-(3,5-dimethoxyphenyl)ethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-17-14-9-13(10-15(11-14)18-2)4-3-12-5-7-16-8-6-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJQPOSPRKZPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=NC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60741568
Record name 4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223386-36-5
Record name 4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine
Reactant of Route 2
Reactant of Route 2
4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine
Reactant of Route 3
Reactant of Route 3
4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine
Reactant of Route 4
Reactant of Route 4
4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine
Reactant of Route 5
Reactant of Route 5
4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine
Reactant of Route 6
Reactant of Route 6
4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.